

Technical Support Center: Managing Cross-Resistance with Fluopicolide

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Compound of Interest

Compound Name: Fluopicolide

Cat. No.: B166169

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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cross-resistance between **fluopicolide** and other fungicides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: We are observing reduced efficacy of **fluopicolide** in our experiments. Could this be due to resistance?

A1: Yes, reduced efficacy can be an indicator of resistance development in the target oomycete population. **Fluopicolide**, a Group 43 fungicide, has a unique mode of action, affecting spectrin-like proteins in the cytoskeleton.^{[1][2][3]} While this specificity means it generally shows no cross-resistance with fungicides from other groups like phenylamides (e.g., metalaxyl), strobilurins, or dimethomorph, resistance to **fluopicolide** itself can emerge.^{[1][2]} Resistance has been reported in pathogens such as *Pseudoperonospora cubensis* and can be induced in laboratory settings in species like *Phytophthora capsici*.

Q2: How can we confirm if our pathogen population has developed resistance to **fluopicolide**?

A2: To confirm resistance, you need to determine the fifty percent effective concentration (EC50) value of **fluopicolide** for your pathogen isolates and compare it to the EC50 of a known sensitive or baseline population. A significant increase in the EC50 value indicates resistance.

Standard laboratory assays for fungicide resistance, such as mycelial growth inhibition or spore germination assays on fungicide-amended media, are suitable for this purpose.

Q3: We have confirmed **fluopicolide** resistance. Are we likely to see cross-resistance with other fungicides we are using?

A3: Generally, cross-resistance between **fluopicolide** and other classes of oomycete fungicides is not expected due to its distinct mode of action. However, one specific instance of positive cross-resistance has been documented between **fluopicolide** and fluopimomide. Therefore, if you are using fluopimomide, you may observe reduced efficacy. There is no reported cross-resistance with fungicides such as metalaxyl, dimethomorph, azoxystrobin, or cymoxanil.

Q4: What is the underlying mechanism of resistance to **fluopicolide**?

A4: The precise mechanism of resistance to **fluopicolide** is still under investigation, but it is believed to be related to genetic mutations rather than acquired adaptation. In some **fluopicolide**-resistant mutants of *Phytophthora nicotianae*, point mutations in the PpVHA-a protein have been identified as being responsible for resistance.

Q5: What steps can we take in our experimental design to mitigate the development of **fluopicolide** resistance?

A5: To delay the development of resistance, it is recommended to use **fluopicolide** as part of an integrated management strategy. This includes applying it in mixtures or alternating it with fungicides that have different modes of action. It is also crucial to use **fluopicolide** preventively or early in the disease cycle and to adhere to recommended application rates.

Quantitative Data Summary

The following tables summarize the efficacy of **fluopicolide** and the lack of cross-resistance with other common fungicides against oomycetes.

Table 1: Baseline Sensitivity of *Phytophthora capsici* to **Fluopicolide**

Parameter	Value	Reference
Number of Isolates	146	
Mean EC50	0.17 µg/ml	
EC50 Range	Not Specified	

Table 2: Cross-Resistance Profile of **Fluopicolide** in *Phytophthora capsici*

Fungicide	Mode of Action Group (FRAC Code)	Cross-Resistance with Fluopicolide	Reference
Metalaxyl	4 (Phenylamides)	No	
Dimethomorph	40 (Carboxylic Acid Amides)	No	
Azoxystrobin	11 (QoI)	No	
Cymoxanil	27 (Cyanoacetamide-oximes)	No	
Chlorothalonil	M5 (Multi-site)	No	
Cyazofamid	21 (Qil)	No	
Fluazinam	29 (Diaryl-amines)	No	
Zoxamide	22 (Benzamides)	No	
Oxathiapiprolin	49 (Piperidinyl-thiazole-isoxazolines)	No	
Fluopimomide	Not specified	Yes (Positive)	

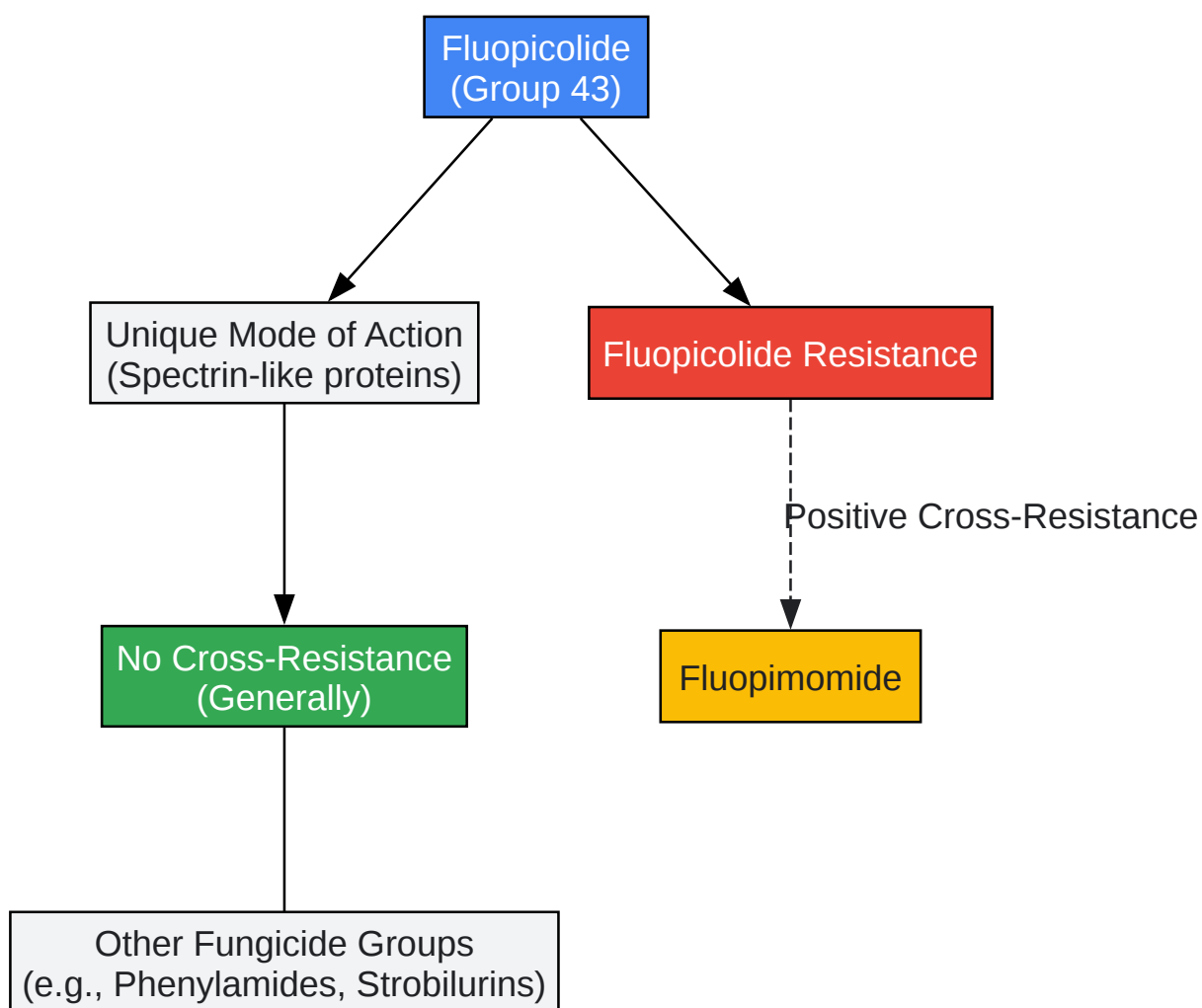
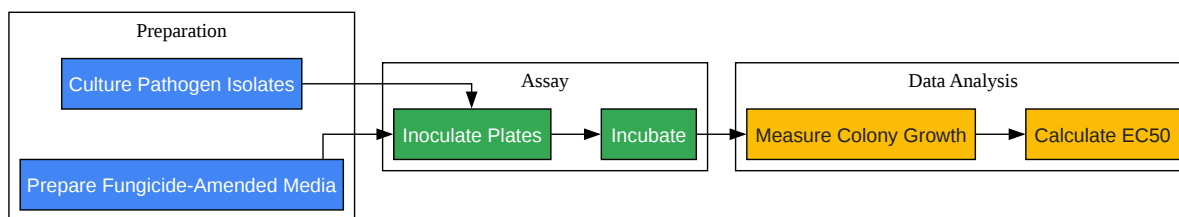
Experimental Protocols

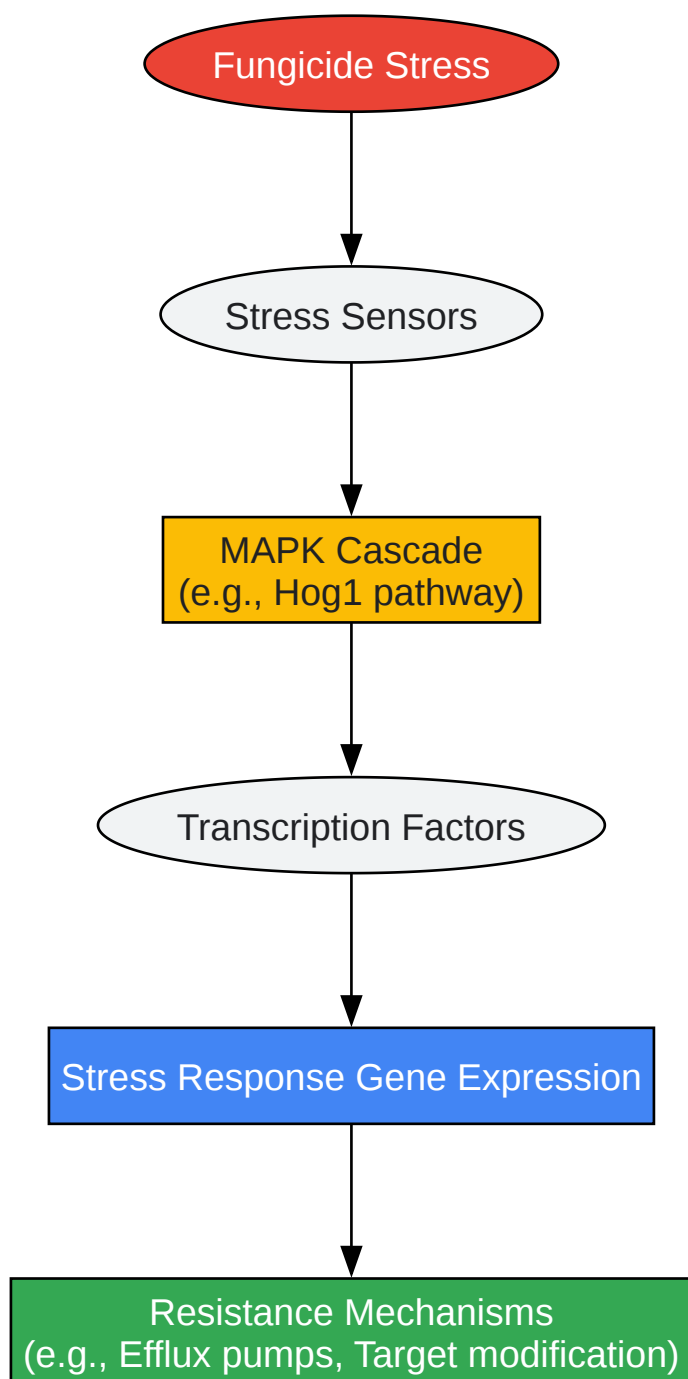
Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50

This protocol is a standard method for assessing fungicide resistance by measuring the reduction in fungal growth in the presence of the fungicide.

- **Media Preparation:** Prepare potato dextrose agar (PDA) or a suitable medium for your target oomycete. After autoclaving and cooling to approximately 50-60°C, amend the agar with a range of **fluopicolide** concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). A stock solution of **fluopicolide** in a suitable solvent (e.g., DMSO) should be used. Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
- **Inoculation:** Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the test isolate onto the center of each fungicide-amended and control plate.
- **Incubation:** Incubate the plates at the optimal temperature for the pathogen in the dark.
- **Data Collection:** Measure the colony diameter at regular intervals until the colony on the control plate has reached a substantial size.
- **EC50 Calculation:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, can then be determined using probit analysis or by fitting a dose-response curve.

Visualizations





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